molecular formula C17H17N3O4 B1206708 3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole

3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole

Cat. No. B1206708
M. Wt: 327.33 g/mol
InChI Key: YFVSYSMVVCKJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole is a phenylpyridine.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole : This research demonstrates the synthesis of various compounds, including 1,2,4-oxadiazoles, which have been evaluated for their antibacterial and antifungal activities (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
  • Synthesis and antibacterial activity of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles : This study explores the synthesis of a series of novel oxadiazoles, showing significant antibacterial activity against various bacteria strains, highlighting the potential use of oxadiazole compounds in antibacterial applications (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Applications

  • Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives : This research focuses on the synthesis of new derivatives that have been tested for their anticancer activity against various human cancer cell lines, showcasing the potential of oxadiazole compounds in anticancer treatments (Yakantham, Sreenivasulu, & Raju, 2019).

Anticonvulsive Activity

  • Synthesis and anticonvulsive activity of some new bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles : This study describes the synthesis of new oxadiazoles and their evaluation for anticonvulsant activity, indicating potential therapeutic applications in neurology (Tsitsa et al., 1989).

Antioxidant Evaluation

  • SYNTHESIS, ANTIBACTERIAL AND ANTIOXIDANT EVALUATION OF 4-SUBSTITUTED 1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONES : This research includes the synthesis of compounds containing oxadiazole and their analysis for antioxidant and antibacterial activities, providing insights into their potential use as antioxidants (Anusevičius et al., 2015).

Luminescence and Light-Emitting Applications

  • Absorption and luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with Zinc(II) and copper(II) : This study explores the luminescent properties of oxadiazole compounds, potentially useful in the development of new light-emitting materials (Mikhailov et al., 2016).

Electronic Device Applications

  • An Efficient Pyridine- and Oxadiazole-Containing Hole-Blocking Material for Organic Light-Emitting Diodes : The research focuses on the synthesis of a new oxadiazole system and its application in the fabrication of light-emitting diodes, indicating the compound's relevance in electronic device manufacturing (Wang et al., 2001).

properties

Product Name

3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-(methoxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H17N3O4/c1-21-10-15-19-16(20-24-15)13-8-9-14(18-17(13)23-3)11-4-6-12(22-2)7-5-11/h4-9H,10H2,1-3H3

InChI Key

YFVSYSMVVCKJCH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole
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3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole

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